Cas no 1111103-56-0 (5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one)

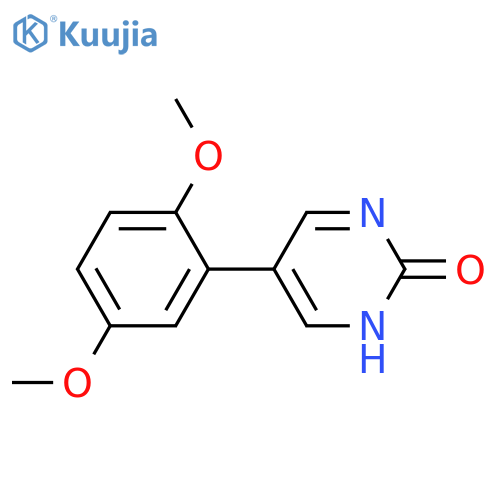

1111103-56-0 structure

商品名:5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one

CAS番号:1111103-56-0

MF:C12H12N2O3

メガワット:232.235282897949

MDL:MFCD11876761

CID:2606609

PubChem ID:52984090

5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one

- MFCD11876761

- 5-(2,5-DIMETHOXYPHENYL)-2-HYDROXYPYRIMIDINE

- 1111103-56-0

- 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%

- DTXSID50680851

- 5-(2,5-Dimethoxyphenyl)pyrimidin-2-ol

- 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one

-

- MDL: MFCD11876761

- インチ: InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15)

- InChIKey: GKMYJPBLJVPULB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 232.08479225Da

- どういたいしつりょう: 232.08479225Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322888-5g |

5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |

1111103-56-0 | 95% | 5g |

€1159.00 | 2025-02-16 | |

| abcr | AB322888-5 g |

5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |

1111103-56-0 | 95% | 5g |

€1159.00 | 2023-04-26 |

5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1111103-56-0 (5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1111103-56-0)5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one

清らかである:99%

はかる:5g

価格 ($):687.0